(3-Methoxy-1,2-thiazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxy-1,2-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5-4(2-7)3-9-6-5/h3,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHDEPKRYUEXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methoxy 1,2 Thiazol 4 Yl Methanol
Precursor Synthesis and Derivatization Strategies for the 1,2-Thiazole Ring System
Cyclization Reactions for 1,2-Thiazole Core Formation
The formation of the 1,2-thiazole ring is the foundational step in the synthesis. Various methods for constructing the isothiazole (B42339) ring have been developed, often based on the cyclization of linear precursors containing the requisite carbon, nitrogen, and sulfur atoms. sciepub.com For a 3,4-disubstituted isothiazole, a common and effective strategy involves the oxidative cyclization of a β-enaminothioamide or a related precursor.
One of the most reliable methods for constructing a 3,4-disubstituted isothiazole core involves the reaction of a β-ketonitrile with a thionating agent, followed by cyclization. A targeted approach for the key intermediate, ethyl 3-methoxy-1,2-thiazole-4-carboxylate, would start from ethyl 2-cyano-3-methoxy-3-oxopropanoate. This precursor can be treated with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form a thioamide intermediate. This intermediate can then undergo an intramolecular cyclization reaction, often promoted by an oxidant like iodine or hydrogen peroxide, to form the N-S bond and yield the aromatic isothiazole ring. organic-chemistry.org
This method provides excellent regiochemical control, as the positions of the functional groups in the linear precursor directly map onto the final heterocyclic ring, ensuring the methoxy (B1213986) group is at C-3 and the ester group is at C-4.
Introduction of the Methoxy Group via Alkoxylation Reactions
The introduction of the methoxy group at the C-3 position can be achieved through two primary strategies: incorporating the methoxy group into the acyclic precursor before cyclization or by functionalizing the isothiazole ring after its formation.
Pre-cyclization Incorporation : This is often the more regioselective approach. By using a starting material that already contains the methoxy functionality, such as a methoxy-substituted thioamide, the cyclization reaction directly yields the 3-methoxyisothiazole (B3022777) derivative. This avoids potential side reactions and the formation of isomers.
Post-cyclization Alkoxylation : An alternative route involves the synthesis of a 3-halo-1,2-thiazole intermediate, such as ethyl 3-chloro-1,2-thiazole-4-carboxylate. This halogenated intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide (B1231860). The electron-withdrawing nature of the carboxylate group at the C-4 position would activate the C-3 position, facilitating the displacement of the halide by the methoxide ion. sciepub.com This method is versatile but may require more stringent reaction conditions to achieve high yields.
| Strategy | Typical Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Pre-cyclization | Methoxy-substituted thioamide/nitrile | Mild; often part of cyclization | High regioselectivity; fewer steps | Precursor may be complex to synthesize |
| Post-cyclization (SNAr) | 3-Halo-isothiazole, Sodium Methoxide | Elevated temperature; polar aprotic solvent (e.g., DMF, DMSO) | Allows for late-stage functionalization | Requires activated substrate; potential for side reactions |
Installation of the Hydroxymethyl Group at the C-4 Position
The hydroxymethyl group at the C-4 position is most conveniently installed by the chemical reduction of a carboxylic acid or one of its derivatives, such as an ester. Following the synthesis of the key intermediate, ethyl 3-methoxy-1,2-thiazole-4-carboxylate, this ester can be converted to (3-Methoxy-1,2-thiazol-4-yl)methanol.
This transformation requires a potent reducing agent, as esters are generally resistant to milder agents like sodium borohydride (B1222165) (NaBH₄). Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction, effectively converting the ester to the corresponding primary alcohol. libretexts.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control its high reactivity. An acidic workup is subsequently required to protonate the resulting alkoxide and isolate the final alcohol product.
| Reducing Agent | Abbreviation | Substrates Reduced | Typical Conditions |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Esters, Carboxylic Acids, Amides, Aldehydes, Ketones | Anhydrous THF or Et₂O, 0°C to reflux |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones (generally unreactive with esters) | Protic solvents (e.g., MeOH, EtOH) |
| Diisobutylaluminium Hydride | DIBAL-H | Esters to aldehydes (at low temp) or alcohols | Anhydrous toluene (B28343) or CH₂Cl₂, -78°C |
| Borane | BH₃·THF | Carboxylic Acids, Amides | Anhydrous THF, 0°C to reflux |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is paramount for optimizing reaction conditions and controlling product selectivity. The key transformations in the synthesis of this compound are the ring-forming cycloaddition and the subsequent functional group manipulations.
Detailed Reaction Mechanisms of Thiazole-Forming Cycloadditions
The proposed formation of the 3-methoxy-1,2-thiazole-4-carboxylate ring from a linear thioamide precursor proceeds through a well-defined mechanistic pathway, often referred to as an oxidative cyclization. The key steps are:
Tautomerization : The thioamide precursor exists in equilibrium with its enethiol tautomer.
Oxidative S-N Bond Formation : An oxidizing agent, such as iodine (I₂), reacts with the enethiol. The iodine polarizes the sulfur atom, making it susceptible to intramolecular nucleophilic attack by the nitrogen atom.
Cyclization : The nitrogen atom attacks the activated sulfur, leading to the formation of the crucial S-N bond and a five-membered ring intermediate.
Aromatization : The cyclic intermediate then undergoes elimination (e.g., loss of two hydrogen iodide molecules) to achieve the stable, aromatic isothiazole ring system.
This pathway ensures a high degree of regioselectivity, as the connectivity of the atoms in the linear precursor dictates the final substitution pattern on the aromatic ring. medwinpublishers.com
Novel and Green Chemistry Approaches in this compound Synthesis
The development of synthetic methodologies for this compound is increasingly influenced by the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This section explores catalyst-free and solvent-free methods, the application of microwave and ultrasonic energy, and the use of sustainable starting materials in the synthesis of this thiazole (B1198619) derivative.
Catalyst-Free and Solvent-Free Methodologies
The pursuit of cleaner and more efficient chemical syntheses has led to the exploration of catalyst-free and solvent-free reaction conditions. While specific examples for the synthesis of this compound are not extensively documented in the literature, the general principles of these methodologies are applicable to the synthesis of thiazole derivatives.
Catalyst-Free Synthesis: Catalyst-free reactions are highly desirable as they eliminate the need for, often expensive and toxic, metal catalysts, and simplify purification processes. For the synthesis of thiazole rings, this can be achieved through multicomponent reactions where the reactants are brought together in a single step, often under thermal conditions. For instance, a one-pot, three-component, catalyst-free reaction for the synthesis of N-(4-arylthiazol-2-yl)hydrazones has been reported in water under ultrasonic irradiation. mdpi.com This approach, which avoids a catalyst, could potentially be adapted for the synthesis of precursors to this compound.
Solvent-Free Synthesis: Solvent-free reactions, also known as solid-state reactions or neat reactions, offer significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. Microwave irradiation is a particularly effective technique for promoting solvent-free reactions. researchgate.net For example, the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles has been achieved through microwave-assisted Knoevenagel condensation under solvent-free conditions. researchgate.net This demonstrates the feasibility of forming C-C bonds in the absence of a solvent, a key step in building the substituted thiazole core.
| Methodology | Key Advantages | Potential Challenges for this compound Synthesis |
|---|---|---|
| Catalyst-Free | - Reduced cost and toxicity
| - May require higher temperatures or longer reaction times
|
| Solvent-Free | - Eliminates solvent waste
| - Reactant miscibility can be an issue
|
Microwave-Assisted and Ultrasonic-Mediated Syntheses
The use of alternative energy sources like microwaves and ultrasound has revolutionized chemical synthesis by offering significant advantages over conventional heating methods. bepls.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov The synthesis of various thiazole derivatives has been successfully achieved using microwave-assisted protocols. nih.gov For example, a microwave-assisted, one-pot, three-component synthesis of novel bioactive thiazolyl-pyridazinediones has been reported, highlighting the efficiency of this technique. nih.gov While a specific microwave-assisted synthesis for this compound is not detailed, the principles suggest that key bond-forming steps in its synthesis could be significantly accelerated. Microwave heating can be particularly beneficial for solvent-free reactions. researchgate.net
Ultrasonic-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. mdpi.com This method has been successfully employed for the synthesis of various heterocyclic compounds, including thiazoles. nih.govniscpr.res.in For instance, an ultrasound-assisted synthesis of new triazole-thiazole hybrids has been developed, demonstrating the utility of this technique in constructing complex heterocyclic systems. arabjchem.org The use of ultrasound can often be performed at lower bulk temperatures than conventional heating, which can be advantageous for thermally sensitive substrates. nih.gov
Exploration of Sustainable Starting Materials and Reagents
A key aspect of green chemistry is the use of renewable and non-toxic starting materials and reagents. The development of synthetic routes to this compound that utilize sustainable feedstocks is an important area of research.
While specific research on sustainable starting materials for this particular compound is limited, general strategies in green chemistry point towards the use of bio-based platform chemicals. For example, efforts are being made to derive key synthetic intermediates from biomass. The use of greener solvents, such as water or bio-derived solvents like ethanol, is also a critical consideration. bepls.com Furthermore, the development of catalytic systems that are recyclable and based on abundant, non-toxic metals is a significant goal. For instance, the use of chitosan, a natural biopolymer, as a heterogeneous biocatalyst has been explored for the synthesis of thiazole derivatives. acs.org
The future of this compound synthesis will likely involve the integration of these green chemistry principles, leading to more sustainable and environmentally friendly manufacturing processes.
Chemical Reactivity and Functional Group Transformations of 3 Methoxy 1,2 Thiazol 4 Yl Methanol
Reactions Involving the Hydroxymethyl Moiety
The hydroxymethyl group (-CH₂OH) attached to the C4 position of the thiazole (B1198619) ring is a primary alcohol and, as such, is expected to undergo typical alcohol reactions. These include oxidation, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution.
Oxidation and Reduction Processes
The primary alcohol of (3-Methoxy-1,2-thiazol-4-yl)methanol can be oxidized to the corresponding aldehyde, 3-methoxy-1,2-thiazole-4-carbaldehyde, or further to the carboxylic acid, 3-methoxy-1,2-thiazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. While specific studies on this particular molecule are not prevalent, analogous transformations on similar heterocyclic methanols are well-documented. For instance, the oxidation of aryl and heteroaryl thiazol-2-ylmethanols to their corresponding ketones has been achieved using sulfuric acid in a dimethoxyethane-water mixture, suggesting that the hydroxymethyl group on the thiazole ring is susceptible to oxidation.
| Reagent Class | Specific Reagent(s) | Expected Product |
| Mild Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | 3-Methoxy-1,2-thiazole-4-carbaldehyde |
| Strong Oxidants | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄) | 3-Methoxy-1,2-thiazole-4-carboxylic acid |
This table represents expected outcomes based on general principles of organic chemistry, as direct experimental data for this compound is limited.
Conversely, reduction of the hydroxymethyl group is not a typical transformation unless it is first converted to another functional group, such as a halide.
Esterification and Etherification Reactions
As a primary alcohol, this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction yields the corresponding ester.
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. These reactions provide a straightforward method for introducing a variety of ester and ether functionalities.
| Reaction Type | Reagents | Product |
| Esterification | Acetic anhydride, pyridine | (3-Methoxy-1,2-thiazol-4-yl)methyl acetate (B1210297) |
| Etherification | Sodium hydride, Methyl iodide | 4-(Methoxymethyl)-3-methoxy-1,2-thiazole |
This table provides illustrative examples of potential reactions.
Halogenation and Nucleophilic Substitution at the Methylene (B1212753) Carbon
The hydroxyl group can be converted into a good leaving group, most commonly a halide, to facilitate nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus pentachloride (PCl₅) can be employed to replace the hydroxyl group with a chlorine or bromine atom, respectively, yielding 4-(halomethyl)-3-methoxy-1,2-thiazole. A patent has described the use of thionyl chloride and other dehydrating agents like PCl₃ and PCl₅ for the conversion of a 4-hydroxy-2-thiazoline to the corresponding 4-chloromethylthiazole. google.com
Once formed, the resulting benzylic-like halide is susceptible to nucleophilic attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the methylene carbon.
| Reagent | Intermediate Product | Subsequent Nucleophile | Final Product |
| Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-3-methoxy-1,2-thiazole | Sodium cyanide (NaCN) | (3-Methoxy-1,2-thiazol-4-yl)acetonitrile |
| Phosphorus tribromide (PBr₃) | 4-(Bromomethyl)-3-methoxy-1,2-thiazole | Sodium azide (B81097) (NaN₃) | 4-(Azidomethyl)-3-methoxy-1,2-thiazole |
This table illustrates the two-step process of converting the alcohol to various other functional groups via a halide intermediate.
Reactivity of the 1,2-Thiazole Ring System
The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the electron-donating methoxy (B1213986) group at the C3 position and the hydroxymethyl group at the C4 position.
Electrophilic Aromatic Substitution Patterns on the Thiazole Ring
In general, electrophilic substitution on the thiazole ring is less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the positions on the ring exhibit different reactivities. For the parent 1,3-thiazole, the C5 position is generally the most susceptible to electrophilic attack. wikipedia.org In the case of this compound, the powerful electron-donating methoxy group at C3 is expected to activate the ring towards electrophilic substitution. The directing effect of the methoxy group would likely favor substitution at the C5 position. The hydroxymethyl group at C4 may also influence the regioselectivity.
| Electrophilic Reagent | Expected Product |
| Nitrating mixture (HNO₃/H₂SO₄) | (3-Methoxy-5-nitro-1,2-thiazol-4-yl)methanol |
| Bromine (Br₂) in acetic acid | (5-Bromo-3-methoxy-1,2-thiazol-4-yl)methanol |
This table outlines predicted outcomes for electrophilic substitution based on the electronic properties of the substituents.
Nucleophilic Attack and Ring-Opening Pathways
Nucleophilic attack on the thiazole ring itself generally requires a strong nucleophile and may be facilitated by the presence of electron-withdrawing groups or by quaternization of the ring nitrogen. The C5 position in some isothiazole (B42339) derivatives has been shown to be susceptible to nucleophilic substitution, particularly when a good leaving group is present. For instance, the reaction of 4,5-dichloroisothiazoles with sodium methoxide (B1231860) results in the substitution of the chlorine atom at the 5-position. researchgate.net
Ring-opening of the 1,2-thiazole ring can occur under certain conditions, often initiated by nucleophilic attack at the sulfur atom or by deprotonation at a ring carbon followed by rearrangement. The stability of the isothiazole ring in this compound suggests that harsh conditions would be necessary to induce ring cleavage.
Functionalization at the Ring Heteroatoms (N and S)
Nitrogen Functionalization: The nitrogen atom in the 1,2-thiazole ring is generally considered to be weakly basic. Alkylation of the ring nitrogen to form N-alkyl-isothiazolium salts is a known reaction for isothiazole derivatives. This transformation typically requires potent alkylating agents. For this compound, such a reaction would introduce a positive charge on the nitrogen atom, potentially activating the ring for subsequent nucleophilic attack. However, the presence of the methoxy and hydroxymethyl groups may influence the propensity for N-alkylation, and competitive reactions at the hydroxyl group would need to be considered and potentially protected.
Sulfur Functionalization: The sulfur atom in the 1,2-thiazole ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding S-oxide or S,S-dioxide. These oxidations can significantly alter the electronic properties of the heterocyclic ring, influencing its reactivity in subsequent transformations. For instance, oxidation of the sulfur atom can render the ring more susceptible to nucleophilic substitution or cycloaddition reactions. The specific conditions required for the selective oxidation of the sulfur in this compound without affecting the hydroxymethyl group would need to be experimentally determined.
Table 1: Potential Functionalization Reactions at the Heteroatoms of this compound
| Heteroatom | Reaction Type | Potential Reagent | Expected Product |
|---|---|---|---|
| Nitrogen | N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-(3-methoxy-1,2-thiazol-4-yl)methanolium salt |
| Sulfur | S-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound S-oxide |
Derivatization for Scaffold Elaboration
The this compound scaffold presents opportunities for the construction of more complex molecular architectures, including polyheterocyclic systems and chiral derivatives.
The 1,2-thiazole ring can serve as a building block for the synthesis of fused heterocyclic systems. While no specific examples commencing from this compound are documented, general strategies involving isothiazole derivatives can be considered. One common approach involves the annulation of a new ring onto the existing isothiazole core. For instance, the hydroxymethyl group at the 4-position could be converted into a more reactive functional group, such as a halide or an aldehyde. This functionalized intermediate could then undergo cyclization with a suitable bifunctional reagent to form a fused ring system.
Another potential strategy involves cycloaddition reactions. Although the aromaticity of the isothiazole ring makes it less reactive in typical cycloadditions, derivatization to modulate its electronic properties, such as through N-alkylation or S-oxidation, could facilitate such transformations.
The hydroxymethyl group of this compound provides a handle for the introduction of chirality. While the parent molecule is achiral, the hydroxyl group can be derivatized with chiral auxiliaries or resolved to yield enantiomerically pure forms.
Preparation of Chiral Derivatives: Standard methods for the preparation of chiral alcohols can be applied. Enzymatic resolution, for example, using lipases to selectively acylate one enantiomer, could be a viable approach. Alternatively, the racemic alcohol could be reacted with a chiral acid to form diastereomeric esters, which could then be separated by chromatography or crystallization, followed by hydrolysis to obtain the enantiopure alcohols.
Applications in Asymmetric Synthesis: Once obtained in enantiopure form, chiral derivatives of this compound could potentially be utilized as chiral ligands or auxiliaries in asymmetric synthesis. The presence of multiple heteroatoms (N, S, O) offers potential coordination sites for metal catalysts. For example, the chiral alcohol could be converted into a phosphine (B1218219) or amine derivative to create a bidentate or tridentate ligand for transition-metal-catalyzed asymmetric reactions.
Furthermore, the chiral this compound moiety itself could act as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it could direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary could be cleaved and potentially recycled.
Table 2: Potential Strategies for Chiral Derivatization and Application
| Strategy | Description | Potential Application |
|---|---|---|
| Enzymatic Resolution | Use of enzymes (e.g., lipases) for kinetic resolution of the racemic alcohol. | Preparation of enantiopure (R)- and (S)-(3-methoxy-1,2-thiazol-4-yl)methanol. |
| Diastereomeric Ester Formation | Reaction with a chiral acid, followed by separation and hydrolysis. | Preparation of enantiopure (R)- and (S)-(3-methoxy-1,2-thiazol-4-yl)methanol. |
| Chiral Ligand Synthesis | Conversion of the hydroxymethyl group into a coordinating group (e.g., phosphine, amine). | Use in asymmetric catalysis (e.g., hydrogenation, C-C bond formation). |
It is important to reiterate that the specific experimental conditions and outcomes for these proposed reactions involving this compound would require dedicated laboratory investigation, as direct precedents are not currently found in the scientific literature.
Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 1,2 Thiazol 4 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution and the solid state. For (3-Methoxy-1,2-thiazol-4-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the methoxy (B1213986) and methanol (B129727) substituents to the 1,2-thiazole core.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) Techniques
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton on the thiazole (B1198619) ring, the methylene (B1212753) protons of the methanol group, the hydroxyl proton, and the methyl protons of the methoxy group. The chemical shift of the thiazole ring proton is influenced by the electron-donating methoxy group and the electron-withdrawing hydroxymethyl group.
The ¹³C NMR spectrum will reveal signals for each unique carbon atom in the molecule. The chemical shifts of the thiazole ring carbons are characteristic of their heteroaromatic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional NMR techniques are instrumental in confirming the structural assignments. A Correlation Spectroscopy (COSY) experiment would show correlations between vicinally coupled protons, such as the coupling between the methylene protons of the methanol group and the hydroxyl proton. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded proton and carbon atoms. The most definitive connections can be established using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum would show a correlation between the methoxy protons and the C3 carbon of the thiazole ring, and between the methylene protons of the methanol group and the C4 carbon, unequivocally confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H5 | ~8.5 | - | C3, C4 |
| -CH₂OH | ~4.6 | ~58 | C4, C5 |
| -OH | Variable | - | CH₂ |
| -OCH₃ | ~4.0 | ~57 | C3 |
| C3 | - | ~160 | -OCH₃ |
| C4 | - | ~125 | -CH₂OH, H5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs in thiazole derivatives.
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can elucidate the structure and dynamics of the compound in its crystalline form. For heterocyclic compounds like this compound, ssNMR can provide insights into polymorphism, molecular packing, and intermolecular interactions in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome line broadening observed in solid samples. acs.orgiu.edu.sa Solid-state NMR can be particularly useful in distinguishing between different crystalline forms (polymorphs) that may exhibit different physical properties. acs.orgiu.edu.sa
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Vibrational Modes of the 1,2-Thiazole Ring and Methoxy/Methanol Groups
The IR and Raman spectra of this compound will display a series of characteristic absorption bands. The 1,2-thiazole ring will exhibit several characteristic vibrations, including C=N, C=C, and C-S stretching modes, as well as ring breathing and deformation modes. nih.gov The methoxy group will show characteristic C-H stretching vibrations (symmetric and asymmetric) and a strong C-O stretching band. The methanol group will be identifiable by a broad O-H stretching band in the IR spectrum (due to hydrogen bonding), along with C-H stretching and C-O stretching vibrations.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -OH (Methanol) | O-H stretch (H-bonded) | 3500-3200 (broad) |
| C-H (Thiazole) | C-H stretch | ~3100 |
| C-H (Methoxy/Methanol) | C-H stretch | 3000-2850 |
| C=N (Thiazole) | C=N stretch | 1650-1550 |
| C=C (Thiazole) | C=C stretch | 1550-1450 |
| -CH₂- (Methanol) | CH₂ bend (scissoring) | ~1465 |
| C-O (Methoxy) | C-O stretch | 1250-1200 |
| C-O (Methanol) | C-O stretch | 1050-1000 |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy can be employed to study the conformational isomers (rotamers) of this compound. Rotation around the C4-CH₂OH bond and the C3-OCH₃ bond can lead to different stable conformations. These conformers may have distinct vibrational frequencies, particularly for the O-H and C-O stretching modes, due to different intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen or sulfur atoms of the thiazole ring. ulpgc.es By analyzing the vibrational spectra, potentially with the aid of computational modeling, the preferred conformation in different states (e.g., solid, solution) can be determined. iu.edu.sa
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₅H₇NO₂S), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺).
The electron ionization (EI) mass spectrum is expected to show a series of fragment ions resulting from the cleavage of the parent molecule. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for thiazole derivatives involve the cleavage of the ring. For this compound, key fragmentations would likely include the loss of the hydroxymethyl radical (•CH₂OH), the methoxy radical (•OCH₃), or formaldehyde (B43269) (CH₂O) from the methanol group.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 145 | [C₅H₇NO₂S]⁺˙ | Molecular Ion |
| 114 | [C₄H₄NOS]⁺ | •CH₂OH |
| 114 | [C₄H₄NOS]⁺ | H₂O + H• |
| 100 | [C₃H₂NOS]⁺ | •CH₂OH + CH₂ |
Note: Predicted m/z values are for the most abundant isotopes. The fragmentation pattern is a prediction based on the general fragmentation of related compounds.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₅H₇NO₂S), HRMS would provide a highly precise mass measurement of the molecular ion.
Detailed Research Findings: An experimental HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated theoretical exact mass. The data is typically acquired using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The difference between the measured mass and the calculated mass, typically in the range of parts per million (ppm), provides strong evidence for the assigned elemental formula.
Illustrative HRMS Data Table:
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Elemental Composition |
|---|---|---|---|---|
| [M+H]⁺ | 146.02702 | Data not available | Data not available | C₅H₈NO₂S⁺ |
| [M+Na]⁺ | 168.00896 | Data not available | Data not available | C₅H₇NNaO₂S⁺ |
Note: The "Measured Exact Mass" and "Mass Error" columns are populated with "Data not available" as specific experimental results for this compound could not be located in publicly accessible scientific literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This provides valuable information about the connectivity of atoms within the molecule.
Detailed Research Findings: In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for related heterocyclic compounds often involve the loss of small, stable neutral molecules such as water (H₂O), formaldehyde (CH₂O), or carbon monoxide (CO), as well as cleavages of the thiazole ring. The fragmentation of the 1,2-thiazole ring can be complex, potentially involving ring opening followed by rearrangements and subsequent fragmentations.
Illustrative MS/MS Fragmentation Data Table for [M+H]⁺ (m/z 146.03):
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 146.03 | 128.02 | 18.01 | [M+H - H₂O]⁺, loss of the hydroxyl group and a proton. |
| 146.03 | 115.02 | 31.01 | [M+H - CH₃O]⁺, loss of the methoxy radical. |
| 146.03 | 100.01 | 46.02 | Cleavage involving loss of the hydroxymethyl and methoxy groups. |
Note: This table represents a hypothetical fragmentation pathway based on general principles of mass spectrometry for similar organic molecules, as specific experimental MS/MS data for this compound is not available.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Detailed Research Findings: As this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, X-ray crystallography would provide a detailed picture of its solid-state conformation. This would include the planarity of the thiazole ring, the orientation of the methoxy and hydroxymethyl substituents relative to the ring, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which would dictate the crystal packing. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).
Illustrative Crystallographic Data Table:
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₇NO₂S |
| Formula Weight | 145.18 |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = Data not available Å, b = Data not available Å, c = Data not available Å |
| α = Data not available °, β = Data not available °, γ = Data not available ° | |
| Volume | Data not available ų |
| Z | Data not available |
| Density (calculated) | Data not available g/cm³ |
Note: All crystallographic parameters are listed as "Data not available" due to the absence of a published crystal structure for this compound.
Computational and Theoretical Investigations of 3 Methoxy 1,2 Thiazol 4 Yl Methanol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and energy levels, which govern the molecule's reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (HOMO-LUMO Energies, Dipole Moments)
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. A DFT study of (3-Methoxy-1,2-thiazol-4-yl)methanol would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be calculated.
A hypothetical data table for such DFT calculations might look like this:
| Property | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
This table is for illustrative purposes only, as specific calculated values for this compound are not currently available in the literature.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate electronic structure characterizations. A comprehensive study would employ these high-level methods to further refine the understanding of the electronic properties of this compound.
Conformational Analysis and Potential Energy Surface Studies
The flexibility of the methoxy (B1213986) and methanol (B129727) groups in this compound allows for the existence of multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Rotational Barriers of the Methoxy and Methanol Groups
The rotation around the C-O bonds of the methoxy and methanol substituents is not free but is hindered by energy barriers. Calculating these rotational barriers provides insight into the flexibility of these groups and the likelihood of different rotational isomers (rotamers) existing at a given temperature.
A prospective data table for rotational barriers could be presented as follows:
| Rotational Barrier | Calculated Value (kJ/mol) |
| Methoxy Group | Data not available |
| Methanol Group | Data not available |
This table is for illustrative purposes only, as specific calculated values for this compound are not currently available in the literature.
Preferred Conformations and Their Energetics
By systematically exploring the potential energy surface, the various stable conformations of this compound can be identified. The relative energies of these conformers determine their population distribution at thermal equilibrium. Identifying the lowest energy (most preferred) conformation is a key goal of such studies.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. An MD simulation of this compound would involve calculating the forces between atoms and their subsequent motion, providing a "movie" of the molecule's vibrations, rotations, and conformational changes.
Furthermore, MD simulations are invaluable for studying the effects of a solvent on the molecule's structure and behavior. By surrounding the molecule with a virtual box of solvent molecules (e.g., water), it is possible to investigate how solvation influences its preferred conformation and dynamics.
Cheminformatics and QSAR Descriptors for Structural Relationships
In the computational evaluation of drug candidates, cheminformatics and Quantitative Structure-Activity Relationship (QSAR) descriptors are indispensable tools. These descriptors translate the chemical structure of a molecule into a series of numerical values that can be used to build predictive models for biological activity, physicochemical properties, and pharmacokinetic profiles. For the compound this compound, a detailed analysis of these descriptors provides insight into its potential behavior and allows for comparison with other structurally related molecules.
The foundational step in this analysis involves the generation of various identifiers and molecular representations that are machine-readable and standardized. These include the SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier) strings, which provide unambiguous representations of the molecule's two-dimensional structure.
Table 1: Molecular Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H7NO2S |
| SMILES | COC1=NSC=C1CO |
| InChI | InChI=1S/C5H7NO2S/c1-8-5-4(2-7)3-9-6-5/h3,7H,2H2,1H3 |
| InChIKey | IGHDEPKRYUEXKO-UHFFFAOYSA-N |
From these basic identifiers, a wide array of physicochemical and topological descriptors can be calculated. These descriptors are critical for QSAR modeling and for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Key calculated properties for this compound are summarized below.
Table 2: Key Physicochemical and Topological Descriptors
| Descriptor | Predicted Value |
| Molecular Weight | 145.18 g/mol |
| Monoisotopic Mass | 145.01974 Da |
| XlogP | 0.4 |
| Topological Polar Surface Area (TPSA) | 58.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Heavy Atom Count | 9 |
| Complexity | 150 |
| Formal Charge | 0 |
The predicted XlogP value of 0.4 suggests that this compound has a relatively balanced lipophilicity and hydrophilicity. This is a crucial parameter in drug design, as it influences the compound's ability to cross biological membranes. The Topological Polar Surface Area (TPSA) of 58.1 Ų is another important descriptor for predicting drug transport properties, with values in this range often associated with good oral bioavailability.
Further structural analysis provides descriptors related to the molecule's composition and stereochemistry. These details are important for understanding potential interactions with biological targets.
Table 3: Detailed Structural and Stereochemical Descriptors
| Descriptor | Value |
| Covalently-Bonded Unit Count | 1 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Isotope Atom Count | 0 |
The data presented in these tables provide a comprehensive cheminformatic profile of this compound. These descriptors serve as the foundation for more advanced computational studies, including the development of QSAR models to predict its biological activities and to guide the design of new derivatives with improved properties. The combination of its moderate lipophilicity, significant polar surface area, and limited number of rotatable bonds suggests a favorable profile for further investigation as a potential bioactive agent.
Utility of 3 Methoxy 1,2 Thiazol 4 Yl Methanol As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Scaffolds
The isothiazole (B42339) ring is a significant heterocyclic system and a key component in various functional materials and biologically active compounds. The development of synthetic methodologies to access isothiazole derivatives is an active area of research. Isothiazoles can be synthesized through various routes, including 1,3-dipolar cycloaddition of nitrile sulfides to alkynes.
The functional groups appended to the (3-Methoxy-1,2-thiazol-4-yl)methanol core, namely the hydroxymethyl and methoxy (B1213986) groups, provide handles for further chemical transformations. The primary alcohol can be readily oxidized to the corresponding aldehyde, 3-methoxy-1,2-thiazole-4-carbaldehyde, or further to a carboxylic acid. These transformations open up a vast array of subsequent reactions, such as Wittig reactions, reductive aminations, and amide couplings, to build more elaborate structures.
Furthermore, the hydroxymethyl group can be converted into a leaving group, such as a halide or a sulfonate ester, facilitating nucleophilic substitution reactions. This would allow for the introduction of a wide range of functionalities at the 4-position of the isothiazole ring, leading to the synthesis of diverse molecular scaffolds. For instance, the conversion to a 4-(halomethyl)-3-methoxy-1,2-thiazole would create a valuable intermediate for coupling with various nucleophiles.
Role in the Development of New Reagents and Catalysts
While there is no direct evidence of this compound being used in the development of new reagents or catalysts, its structure suggests potential applications. The nitrogen and sulfur atoms within the isothiazole ring possess lone pairs of electrons that could coordinate to metal centers. By functionalizing the hydroxymethyl group with appropriate ligands, it may be possible to design novel catalysts. For example, conversion of the alcohol to a phosphine-containing moiety could yield a ligand for transition-metal-catalyzed cross-coupling reactions. The development of such catalysts is crucial for enabling efficient and selective chemical transformations.
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The functional groups of this compound make it a potential candidate for use in MCRs.
For example, if oxidized to the aldehyde, it could participate as the carbonyl component in well-known MCRs like the Ugi or Passerini reactions. This would allow for the rapid assembly of complex molecules containing the 3-methoxy-1,2-thiazole core, along with other functionalities introduced from the other components of the reaction. The ability to quickly build molecular complexity from simple starting materials is a significant advantage in modern organic synthesis.
Preparation of Advanced Materials and Functional Molecules (excluding those with therapeutic applications)
The isothiazole nucleus is a component of some functional organic materials. The synthesis of thiazolo[5,4-d]thiazoles, for instance, has been explored for applications in optoelectronic devices due to their extended π-conjugated systems. While not directly involving this compound, this highlights the potential of isothiazole-containing structures in materials science.
The reactivity of the hydroxymethyl group in this compound could be exploited to incorporate this heterocyclic unit into larger polymeric structures or functional dyes. For example, esterification or etherification reactions could be used to attach the isothiazole moiety to a polymer backbone, potentially imparting specific electronic or physical properties to the resulting material.
Analytical Methodologies for 3 Methoxy 1,2 Thiazol 4 Yl Methanol
Chromatographic Separation and Quantification
Chromatography is a fundamental technique for the separation, identification, and quantification of (3-Methoxy-1,2-thiazol-4-yl)methanol. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are commonly utilized for these purposes.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this polar compound.
A hypothetical HPLC method for the analysis of this compound could be developed using a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the thiazole (B1198619) ring exhibits significant UV absorbance.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | Approximately 7.5 minutes |
This table presents a hypothetical but scientifically plausible set of HPLC parameters.
Due to the presence of a hydroxyl group, this compound has limited volatility, which can make direct GC analysis challenging. To overcome this, derivatization is often employed to convert the alcohol into a more volatile derivative, such as a silyl (B83357) ether. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed prior to GC analysis.
The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.
Table 2: Example GC Method Parameters for Silylated this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table presents a hypothetical but scientifically plausible set of GC parameters for the derivatized compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.govuni-muenchen.de By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized over time.
For a compound of moderate polarity like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. A mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is commonly used as the mobile phase. Visualization can be achieved under UV light (254 nm) or by staining with an appropriate reagent like potassium permanganate (B83412).
Table 3: Example TLC Systems for Monitoring this compound Synthesis
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rf Value |
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (1:1) | UV (254 nm) | ~0.4 |
| Silica Gel 60 F254 | Dichloromethane / Methanol (95:5) | Potassium Permanganate | ~0.5 |
This table presents hypothetical but scientifically plausible TLC conditions.
Hyphenated Techniques (GC-MS, LC-MS) for Purity Assessment and Identification
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are powerful tools for the unambiguous identification and purity assessment of this compound. nih.govuni-muenchen.de
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the silylated derivative of the compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, allowing for confident identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the direct analysis of this compound without the need for derivatization. An electrospray ionization (ESI) source is commonly used to generate ions of the analyte. The mass spectrometer then provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]+ | 146.0270 |
| [M+Na]+ | 168.0089 |
| [M-H]- | 144.0125 |
| [M+H-H2O]+ | 128.0170 |
Data sourced from PubChem. uni.lu This table shows predicted m/z values for common adducts.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry can be a straightforward and rapid method for the quantitative analysis of this compound, provided it is the only component in the sample that absorbs at the chosen wavelength. The thiazole ring system is expected to have a characteristic UV absorption spectrum, likely with a maximum absorbance (λmax) in the range of 200-300 nm.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.
Table 5: Hypothetical UV-Vis Spectrophotometric Data for Calibration
| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |
| 1 | 0.105 |
| 5 | 0.520 |
| 10 | 1.035 |
| 15 | 1.550 |
| 20 | 2.060 |
This table presents a hypothetical but scientifically plausible dataset for a UV-Vis calibration curve.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways to Enhance Efficiency and Selectivity
The future synthesis of (3-Methoxy-1,2-thiazol-4-yl)methanol and its derivatives is likely to move beyond traditional multi-step, high-energy processes towards more efficient, selective, and environmentally benign methodologies. nih.govbepls.com Green chemistry principles are becoming central to the synthesis of heterocyclic compounds, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.gov
Emerging strategies that could be applied to this specific compound include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for thiazole (B1198619) synthesis from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.govrsc.orgnih.govingentaconnect.com Exploring microwave-assisted cyclization and functionalization reactions could provide a rapid and efficient route to this compound.
Ultrasonic Irradiation: Sonochemistry offers another energy-efficient pathway for synthesizing heterocycles. mdpi.comnih.gov The use of ultrasound can enhance reaction rates and yields under mild conditions, making it an attractive green alternative. nih.gov
Multi-Component Reactions (MCRs): One-pot MCRs are highly atom-economical and can be used to construct complex molecules like thiazole derivatives from simple precursors in a single step, minimizing intermediate isolation and purification steps. acs.orgnih.govrsc.orgnih.gov Designing an MCR strategy for this compound could significantly streamline its production.
Green Catalysts and Solvents: The development of recyclable, heterogeneous catalysts, such as biocatalysts or nanoparticles, can improve the sustainability of the synthesis. bepls.commdpi.comacs.orgmdpi.com Furthermore, replacing traditional organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a key area of future research. bepls.com
| Synthetic Method | Key Advantages | Potential Research Focus | Relevant Findings |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high purity. | Optimization of microwave parameters for key cyclization and functionalization steps. | Reduces reaction times from hours to minutes for many thiazole syntheses. nih.govingentaconnect.com |
| Ultrasonic Irradiation | Energy efficiency, mild reaction conditions, simple workups. | Application to the synthesis of the 1,2-thiazole core from acyclic precursors. | Offers excellent yields and greater purity compared to conventional methods. nih.gov |
| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Design of a one-pot reaction combining precursors for the target molecule. | Enables the synthesis of complex thiazoles with high yields under mild conditions. nih.gov |
| Green Catalysis | Use of reusable and non-toxic catalysts, environmental benefits. | Development of a recyclable catalyst (e.g., chitosan-based, nanoparticles) for the synthesis. | Biocatalysts and reusable nanoparticles have been successfully used for thiazole synthesis. mdpi.comacs.org |
Advanced Computational Studies to Predict Reactivity and Design Derivatives
Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work, and accelerating the design of new compounds with desired properties. mdpi.com For this compound, advanced computational studies, particularly those using Density Functional Theory (DFT), can offer profound insights into its electronic structure and reactivity. nih.govrsc.org
Future computational research could focus on:
Reactivity Prediction: DFT calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net Mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents.
Derivative Design: By computationally modeling modifications to the parent structure—for instance, by altering substituents on the thiazole ring or modifying the methanol (B129727) group—researchers can systematically design a library of virtual derivatives. These models can predict how structural changes will affect the molecule's electronic properties, stability, and potential biological activity, allowing for the pre-selection of the most promising candidates for synthesis. mdpi.com
Spectroscopic Analysis: Computational methods can simulate spectra (e.g., NMR, IR), which aids in the structural confirmation of newly synthesized derivatives. mdpi.com
| Parameter | Computational Method | Significance in Research |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | DFT | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. |
| Dipole Moment | DFT, Ab initio | Predicts polarity and solubility, which influences pharmacokinetic properties. researchgate.net |
| Bond Lengths and Angles | DFT, Molecular Mechanics | Provides optimized geometric structure and helps validate experimental data (e.g., from X-ray crystallography). nih.gov |
| Global Reactivity Descriptors | DFT | Calculates chemical hardness, softness, and electrophilicity to quantify reactivity. researchgate.net |
Investigation into New Applications in Materials Science and Industrial Catalysis
The unique electronic properties of sulfur-nitrogen heterocycles make them promising building blocks for advanced materials and catalysts. mdpi.comopenmedicinalchemistryjournal.com Future research into this compound could unlock novel applications in these fields.
Materials Science: The 1,2-thiazole ring is an electron-rich system. acs.org This property, combined with the molecule's functional groups, makes it a candidate for creating novel organic materials. The hydroxyl group of the methanol moiety could be used as a point of polymerization to create polymers with recurring thiazole units. acs.orgmdpi.com Such polymers could be investigated for their conductive, photophysical, or thermal properties, potentially finding use in organic electronics like LEDs or as specialized coatings. researchgate.netresearchgate.net
Industrial Catalysis: Heterocyclic compounds containing nitrogen and sulfur are widely explored as ligands in coordination chemistry. researchgate.netresearchgate.netmdpi.com The nitrogen and sulfur atoms in the thiazole ring can coordinate with transition metals. Research could be directed towards synthesizing metal complexes where this compound or its derivatives act as ligands. nih.gov These new complexes could be screened for catalytic activity in important organic transformations, such as cross-coupling reactions or asymmetric hydrogenation, offering potential for highly selective and efficient industrial processes. researchgate.netacs.org Thiazolium salts derived from the parent molecule could also be explored as organocatalysts. wikipedia.org
| Field | Potential Application | Role of this compound | Rationale |
|---|---|---|---|
| Materials Science | Conductive Polymers | Monomer unit | The electron-rich 1,2-thiazole ring can facilitate charge transport along a polymer backbone. mdpi.com |
| Materials Science | Fluorescent Materials | Core scaffold for dyes | Thiazole derivatives are known to be part of fluorescent compounds with unique photophysical properties. nih.gov |
| Industrial Catalysis | Homogeneous Catalysis | Ligand for transition metals | Nitrogen and sulfur atoms can coordinate with metal centers to create catalytically active complexes. researchgate.netresearchgate.net |
| Industrial Catalysis | Organocatalysis | Precursor to N-heterocyclic carbenes (NHCs) or thiazolium salts | Thiazolium salts are effective catalysts for reactions like the benzoin (B196080) condensation. wikipedia.org |
Development of Specialized Analytical Techniques for Trace Analysis or In-Situ Monitoring
As this compound and its derivatives become more prevalent in research and potential applications, the need for advanced analytical methods for their detection and monitoring will grow.
Trace Analysis: For potential applications in pharmaceuticals or agrochemicals, methods for detecting minute quantities of the compound in complex matrices (e.g., biological fluids, environmental samples) will be necessary. Future research could focus on developing and validating highly sensitive and selective techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS). researchgate.net These methods are standard for the analysis of related isothiazolinone compounds. researchgate.net
In-Situ Monitoring: To optimize synthetic pathways and understand reaction mechanisms, real-time monitoring of chemical reactions is crucial. Process Analytical Technology (PAT) tools, such as in-situ FT-IR or Raman spectroscopy, could be developed to track the formation of this compound and the consumption of reactants in real-time. researchgate.net This approach allows for precise control over reaction conditions to maximize yield and purity, which is particularly valuable for scaling up production. rsc.org In-situ powder X-ray diffraction could also be used to monitor solid-state reactions. researchgate.net
| Technique | Purpose | Potential Application Area |
|---|---|---|
| HPLC-MS/MS | Trace quantification | Pharmacokinetic studies, environmental monitoring. |
| GC-MS | Detection of volatile derivatives | Metabolite identification, quality control. |
| In-Situ FT-IR/Raman Spectroscopy | Real-time reaction monitoring | Synthetic process optimization and kinetic studies. |
| In-Situ Powder X-ray Diffraction (PXRD) | Monitoring of solid-state reactions | Mechanochemical synthesis and polymorphism studies. researchgate.net |
Q & A
Q. What are the established synthetic methodologies for (3-Methoxy-1,2-thiazol-4-yl)methanol?
The synthesis typically involves constructing the thiazole ring followed by functionalization. A plausible route includes:
- Thiazole Ring Formation : Cyclocondensation of thioureas with α-haloketones or via Hantzsch thiazole synthesis.
- Methoxy Introduction : Electrophilic substitution or nucleophilic displacement using methoxide at the 3-position of the thiazole ring .
- Hydroxymethylation : Introduction of the hydroxymethyl group at the 4-position via Friedel-Crafts alkylation or palladium-catalyzed coupling, followed by reduction if necessary. Reaction optimization (e.g., temperature, catalysts) is critical for regioselectivity and yield .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological approaches include:
- Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards .
- Spectroscopic Analysis :
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
- Solubility : Polar solvents (e.g., DMSO, ethanol) due to hydroxymethyl and methoxy groups; poor solubility in non-polar solvents .
- Stability : Susceptibility to oxidation (hydroxymethyl group) and hydrolysis (methoxy group under acidic/basic conditions). Storage under inert atmosphere at low temperatures is recommended.
- pKa : Estimated ~9–11 for the hydroxymethyl group, influencing reactivity in aqueous solutions .
Advanced Research Questions
Q. How can regioselectivity challenges during methoxy group introduction on the thiazole ring be addressed?
Regioselectivity is influenced by:
- Directing Groups : Use of electron-withdrawing/donating substituents to steer methoxy placement .
- Catalysts : Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at C3 .
- Reaction Conditions : Lower temperatures favor kinetic control, while higher temperatures may promote thermodynamic products. Computational modeling (DFT) can predict favorable sites .
Q. What strategies resolve contradictory data in biological activity assessments of thiazole derivatives?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- Metabolic Instability : Use stability studies (e.g., microsomal assays) to differentiate intrinsic activity vs. metabolite effects .
- Structural Analogues : Compare with derivatives (e.g., triazole-thiazole hybrids) to isolate functional group contributions .
Q. What in silico methods predict the pharmacokinetic profile of this compound?
Computational tools include:
- SwissADME : Predicts drug-likeness (Lipinski’s rules), bioavailability, and blood-brain barrier permeability .
- Molecular Docking : Identifies potential protein targets (e.g., kinases, GPCRs) by simulating ligand-receptor interactions .
- MD Simulations : Assess binding stability and conformational changes over time .
Methodological Considerations
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Process Intensification : Continuous flow reactors for better heat/mass transfer .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported acids) reduce waste .
- Byproduct Analysis : Use GC-MS or LC-NMR to identify and mitigate side reactions (e.g., over-alkylation) .
Q. What analytical techniques differentiate this compound from structural isomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
